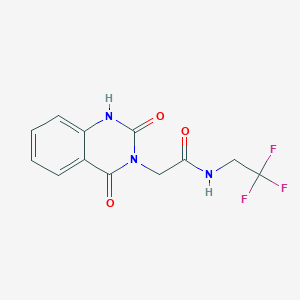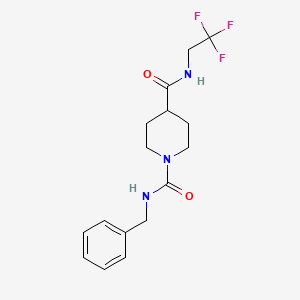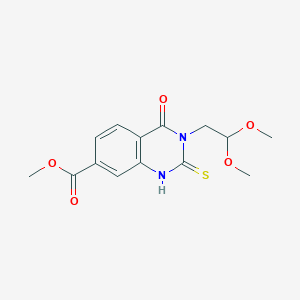![molecular formula C20H28N4O B6577032 3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea CAS No. 1172109-55-5](/img/structure/B6577032.png)
3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea, commonly known as DMAPU, is a synthetic organic compound used in a variety of scientific research applications. DMAPU is a highly versatile compound, used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery. It is a colorless solid that is soluble in water and alcohols. DMAPU has a wide range of applications due to its unique properties, such as its ability to act as a potent inhibitor of enzymes, its low toxicity, and its ability to bind to a variety of biological targets.
科学研究应用
DMAPU has a variety of scientific research applications. It is used in biochemical and physiological studies as an inhibitor of enzymes, including proteases, phosphatases, and kinases. It is also used in drug discovery, as it has the ability to bind to a variety of biological targets. DMAPU has been used in the study of a variety of diseases, including cancer, diabetes, and Alzheimer’s. It has also been used in the study of drug metabolism and pharmacokinetics.
作用机制
DMAPU acts as a potent inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrates and preventing the enzyme from catalyzing the reaction. DMAPU also binds to other biological targets, such as receptors and transporters, blocking their activity.
Biochemical and Physiological Effects
DMAPU has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases, phosphatases, and kinases. It has also been shown to bind to a variety of biological targets, such as receptors and transporters, blocking their activity. DMAPU has been shown to be involved in a variety of physiological processes, such as cell proliferation, apoptosis, and signal transduction.
实验室实验的优点和局限性
DMAPU has several advantages for lab experiments. Its low toxicity makes it safe for use in experiments. It is also highly soluble in water and alcohols, making it easy to use in a variety of experiments. Additionally, its ability to bind to a variety of biological targets makes it ideal for drug discovery studies. However, DMAPU also has some limitations. Its low potency means that it may not be suitable for some experiments, and its low solubility in organic solvents may make it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for DMAPU. One potential direction is the development of new synthesis methods for DMAPU, which could lead to more efficient production of the compound. Additionally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes and other biological targets. Furthermore, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its advantages and limitations for lab experiments could lead to improved methods for using DMAPU in experiments.
合成方法
DMAPU can be synthesized in a variety of ways. One method involves the reaction of 3-methylbenzyl chloride with dimethylamine in the presence of a base. This results in the formation of 3-methylbenzyldimethylamine, which is then reacted with 2-chloro-4-dimethylaminopyridine to form DMAPU. Other methods include the reaction of 3-methylbenzyl chloride with 2-chloro-4-dimethylaminopyridine, as well as the reaction of 3-methylbenzyl chloride with dimethylamine hydrochloride.
属性
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15-7-6-8-17(13-15)22-20(25)21-14-19(24(4)5)16-9-11-18(12-10-16)23(2)3/h6-13,19H,14H2,1-5H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHOOUFGHMYWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(m-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B6576960.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6576965.png)

![N-(2,5-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576977.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)
![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)


![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)